An In-depth Technical Guide to 3-Bromo-5-ethoxypyridine
An In-depth Technical Guide to 3-Bromo-5-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 17117-17-8
This technical guide provides a comprehensive overview of 3-Bromo-5-ethoxypyridine, a key heterocyclic building block for research and development in the pharmaceutical and agrochemical industries. Due to the limited availability of specific experimental data for 3-Bromo-5-ethoxypyridine, this document leverages data from its close structural analog, 3-Bromo-5-methoxypyridine, as a predictive reference for its properties and reactivity. All data specific to the methoxy analog will be clearly indicated.
Core Chemical and Physical Properties
| Property | 3-Bromo-5-ethoxypyridine | 3-Bromo-5-methoxypyridine |
| CAS Number | 17117-17-8 | 50720-12-2[1] |
| Molecular Formula | C₇H₈BrNO | C₆H₆BrNO[1] |
| Molecular Weight | 202.05 g/mol | 188.02 g/mol [1] |
| Appearance | Colorless to light orange to yellow clear liquid | White to yellow low melting solid[2] |
| Melting Point | Not available | 31-35 °C[1] |
| Boiling Point | Not available | Not available |
| Density | Not available | Not available |
| Solubility | Not available | Soluble in DMSO and Methanol[3] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 3-Bromo-5-ethoxypyridine is not widely published, a general and robust method can be adapted from the synthesis of its methoxy analog. The primary route involves the nucleophilic substitution of a di-substituted pyridine.
Proposed Synthesis of 3-Bromo-5-ethoxypyridine
A plausible and efficient synthesis route starts from 3,5-dibromopyridine. This common starting material can be reacted with sodium ethoxide in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), under elevated temperatures.
Reaction Scheme:
Caption: Proposed synthesis of 3-Bromo-5-ethoxypyridine.
Detailed Experimental Protocol (Adapted from 3-Bromo-5-methoxypyridine synthesis):
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Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol (a sufficient volume to ensure stirring) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.
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Reaction with 3,5-Dibromopyridine: To the freshly prepared sodium ethoxide solution, add 3,5-dibromopyridine (1 equivalent).
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Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate to yield pure 3-Bromo-5-ethoxypyridine.
Reactivity and Potential Applications in Drug Development
The bromine atom at the 3-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. 3-Bromo-5-ethoxypyridine can be coupled with a wide range of boronic acids or boronate esters to introduce diverse aryl, heteroaryl, or alkyl substituents at the 3-position.
General Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling:
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Reaction Setup: In a Schlenk flask, combine 3-Bromo-5-ethoxypyridine (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen) three times.
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Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.
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Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
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Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the residue by column chromatography to obtain the desired coupled product.
Potential Biological Activity and Structure-Activity Relationships
While no specific biological activity has been reported for 3-Bromo-5-ethoxypyridine, the substituted pyridine scaffold is a common motif in a wide range of biologically active molecules. The nature and position of substituents on the pyridine ring play a crucial role in determining the compound's biological profile.
Logical Relationship in Structure-Activity Relationship (SAR) Studies:
Caption: Logical workflow for SAR studies of 3-alkoxypyridine derivatives.
Studies on various pyridine derivatives have shown a broad spectrum of biological activities, including but not limited to:
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Anticancer Activity: The antiproliferative activity of pyridine derivatives is influenced by the nature and position of substituents.[4][5]
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Antimalarial Activity: Certain 3,5-diarylaminopyridines have shown potent antimalarial activity.[6]
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Enzyme Inhibition: Substituted pyridines have been investigated as inhibitors for various enzymes, such as Factor XIa in the coagulation cascade.[7][8]
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Antimicrobial and Antifungal Activity: Pyridine derivatives are being explored for the development of new antimicrobial and antifungal agents.[9][10]
The ethoxy group at the 5-position of 3-Bromo-5-ethoxypyridine can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to its methoxy counterpart. This makes it a valuable building block for generating a library of compounds for biological screening in drug discovery programs.
Conclusion
3-Bromo-5-ethoxypyridine is a versatile and valuable building block for the synthesis of complex organic molecules. Its reactivity in cross-coupling reactions allows for the introduction of a wide array of substituents, making it an attractive starting material for the generation of compound libraries for drug discovery and agrochemical research. While specific experimental data for this compound is limited, the extensive information available for its methoxy analog provides a strong foundation for predicting its chemical behavior and for the development of robust synthetic and experimental protocols. Further research into the specific properties and biological activities of 3-Bromo-5-ethoxypyridine and its derivatives is warranted and holds promise for the discovery of novel bioactive compounds.
References
- 1. 3-ブロモ-5-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-Hydroxypyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
